molecular formula C13H19NO B5698134 2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol

Cat. No.: B5698134
M. Wt: 205.30 g/mol
InChI Key: SZXPPOKZNFWDST-UHFFFAOYSA-N
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Description

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol is an organic compound with a complex structure that includes a phenol group, an ethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol typically involves the reaction of 2-methylprop-2-enylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The ethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and receptors, leading to various biological effects. The amino group can form hydrogen bonds and ionic interactions with biological molecules, enhancing its activity. The compound’s overall structure allows it to penetrate cell membranes and exert its effects at the cellular level.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl methacrylate: Similar in structure but with different functional groups.

    2-(diisopropylamino)ethyl methacrylate: Another related compound with distinct chemical properties.

Uniqueness

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-14(9-11(2)3)10-12-7-5-6-8-13(12)15/h5-8,15H,2,4,9-10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXPPOKZNFWDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1O)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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